molecular formula C22H19ClO3 B11394864 3-(4-chlorophenyl)-5,9-dimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one

3-(4-chlorophenyl)-5,9-dimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11394864
M. Wt: 366.8 g/mol
InChI Key: QYVFLRSYIYFLSK-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5,9-dimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5,9-dimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as Lewis acids or bases to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5,9-dimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases like cancer and bacterial infections.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5,9-dimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-chlorophenyl)-5,9-dimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one apart is its unique furochromene structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific and industrial fields .

Properties

Molecular Formula

C22H19ClO3

Molecular Weight

366.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-5,9-dimethyl-6-propan-2-ylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C22H19ClO3/c1-11(2)19-12(3)16-9-17-18(14-5-7-15(23)8-6-14)10-25-20(17)13(4)21(16)26-22(19)24/h5-11H,1-4H3

InChI Key

QYVFLRSYIYFLSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)C)C(C)C

Origin of Product

United States

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